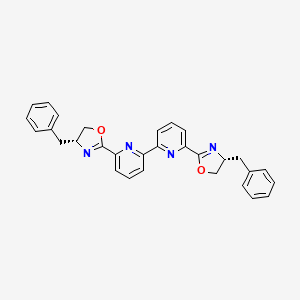

6,6'-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine

Description

6,6'-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine (CAS: 2088982-18-5) is a chiral, bidentate ligand featuring two oxazoline rings substituted at the 6,6'-positions of a 2,2'-bipyridine backbone. The oxazoline moieties are derived from (R)-benzylamine, imparting stereochemical control in coordination chemistry and asymmetric catalysis . Its molecular formula is C₃₆H₃₂N₄O₂, with a molar mass of 552.67 g/mol. The compound is commercially available in enantiomerically pure form (≥99% e.e.), highlighting its importance in enantioselective synthesis . Its rigid, π-conjugated bipyridine core facilitates strong metal coordination, while the benzyl groups enhance solubility in organic solvents .

Properties

IUPAC Name |

(4R)-4-benzyl-2-[6-[6-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N4O2/c1-3-9-21(10-4-1)17-23-19-35-29(31-23)27-15-7-13-25(33-27)26-14-8-16-28(34-26)30-32-24(20-36-30)18-22-11-5-2-6-12-22/h1-16,23-24H,17-20H2/t23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOXNFZGFWMHTG-DNQXCXABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of Oxazoline Rings: The initial step involves the synthesis of oxazoline rings from amino alcohols and carboxylic acids. This reaction is typically carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

Bipyridine Core Formation: The bipyridine core is synthesized through a coupling reaction of pyridine derivatives. This step often employs palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Final Coupling: The final step involves the coupling of the oxazoline rings with the bipyridine core. This is usually achieved through a nucleophilic substitution reaction, where the oxazoline rings are introduced to the bipyridine core under basic conditions.

Industrial Production Methods

Industrial production of 6,6’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazoline rings or bipyridine core are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles or electrophiles; reactions are conducted in polar solvents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

6,6’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has several scientific research applications, including:

Coordination Chemistry: The compound serves as a ligand in the formation of coordination complexes with transition metals

Material Science: The compound is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.

Biological Studies: The compound and its derivatives are investigated for their biological activity, including potential antimicrobial and anticancer properties. They are also used as probes in biochemical assays to study metal ion interactions in biological systems.

Medicinal Chemistry: Research explores the compound’s potential as a drug candidate or as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 6,6’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological molecules, such as proteins and nucleic acids, influencing their structure and function. The compound’s oxazoline rings and bipyridine core provide multiple coordination sites, allowing for versatile binding modes and the formation of diverse metal-ligand architectures. This coordination ability is crucial for its catalytic activity and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 6,6'-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine and Analogues

Key Differences and Research Findings

Steric and Electronic Effects :

- The benzyl substituents in the target compound provide greater steric bulk than phenyl or methyl groups, which enhances enantioselectivity in asymmetric catalysis by restricting metal coordination geometries . In contrast, 6,6′-dimethyl-2,2′-bipyridine derivatives exhibit weaker metal-binding due to smaller substituents .

- Electron-withdrawing groups (e.g., fluorine in Ir(III) complexes) red-shift emission wavelengths, making them suitable for OLEDs, whereas electron-donating groups (e.g., methoxy) improve charge transfer in dye-sensitized solar cells .

Catalytic Performance :

- The target ligand outperforms 6,6′-bis(2-hydroxyphenyl)-2,2′-bipyridine Mn(III) complexes in organic synthesis but lacks the redox activity required for enzymatic mimicry .

- Compared to tert-butyl-substituted analogues , the benzyl derivative shows superior solubility in toluene and THF, critical for homogeneous catalysis .

Synthetic Accessibility :

- The target compound is synthesized via chiral oxazoline ring formation from (R)-benzylamine, whereas 6,6′-bis(dibromomethyl) derivatives require debromination steps (58% yield) .

- 6,6′-dihydroxy-2,2′-bipyridine derivatives, though redox-active, are prone to degradation under catalytic conditions, limiting their utility in water oxidation .

Data Tables

Table 2: Physical Properties Comparison

Biological Activity

6,6'-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine (CAS No. 2757082-74-7) is a complex organic compound recognized for its unique structural properties and potential biological activities. This compound features a bipyridine core with oxazoline rings functionalized with benzyl groups, which contribute to its reactivity and coordination capabilities with metal ions. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and drug development.

- Molecular Formula : CHNO

- Molecular Weight : 474.55 g/mol

- Purity : Specific purity details are not provided, but it is essential to maintain the compound in an inert atmosphere at temperatures between 2-8°C to preserve its integrity.

The biological activity of 6,6'-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine is primarily attributed to its ability to coordinate with metal ions. This coordination can influence the structure and function of various biological molecules such as proteins and nucleic acids. The presence of oxazoline rings enhances the compound's potential for diverse metal-ligand interactions, which may be critical in mediating its biological effects.

Anticancer Properties

Research indicates that compounds similar to 6,6'-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine exhibit significant anticancer properties by interfering with microtubule dynamics. For instance:

- Compounds that bind to the colchicine site of tubulin can inhibit tubulin polymerization at submicromolar concentrations, leading to apoptosis through mitochondrial pathways .

- In vivo studies have shown that related compounds can significantly reduce tumor mass at lower doses compared to conventional chemotherapeutics .

Antimicrobial Activity

The biological evaluation of this compound also extends to antimicrobial activity. Preliminary tests suggest that derivatives of oxazoline-based bipyridines possess notable antimicrobial properties against various pathogens. These findings indicate the potential for developing new antimicrobial agents based on this scaffold.

Case Studies and Research Findings

Q & A

What are the established synthetic routes for 6,6'-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine, and how can its enantiomeric purity be ensured?

Basic Research Focus

The compound is synthesized via condensation of 2,6-pyridinedicarbonyl chloride with (R)-4-benzyl-2-aminoethanol, followed by cyclization to form oxazoline rings. Critical steps include chiral auxiliary retention and purification via recrystallization from dichloromethane/hexane mixtures . Enantiomeric purity (>99% e.e.) is validated using chiral HPLC or polarimetry, with X-ray crystallography confirming absolute configuration .

Advanced Research Focus

To address stereochemical drift during synthesis, kinetic resolution or asymmetric induction strategies are employed. For example, using (R)-BINOL-derived catalysts during cyclization improves stereoselectivity. Computational modeling (DFT) helps predict transition states to optimize reaction conditions .

How does this ligand coordinate with transition metals, and what spectroscopic techniques validate its coordination geometry?

Basic Research Focus

The ligand acts as a tridentate N,N,N-donor, binding metals (e.g., Ru, Pd) through the pyridine nitrogen and two oxazoline nitrogens. UV-Vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) bands, while -NMR detects paramagnetic shifts in metal complexes .

Advanced Research Focus

X-ray absorption spectroscopy (XAS) and single-crystal X-ray diffraction resolve distortions in octahedral or square-planar geometries induced by steric bulk from benzyl groups. Electron paramagnetic resonance (EPR) is used for Cu(I/II) complexes to study redox behavior .

What role does this ligand play in asymmetric catalysis, and how is enantioselectivity quantified?

Basic Research Focus

In asymmetric hydrogenation and cyclopropanation, the ligand induces chirality via steric and electronic effects from the benzyl substituents. Enantioselectivity (e.g., 90–95% e.e.) is measured using chiral GC or HPLC, with turnover numbers (TONs) exceeding 10 in Ru-catalyzed reactions .

Advanced Research Focus

Mechanistic studies combine kinetic isotope effects (KIE) and -NMR line broadening to identify rate-limiting steps. For example, in Pd-catalyzed allylic alkylation, stereochemical induction arises from non-covalent π-π interactions between benzyl groups and substrates .

How can contradictory data on catalytic efficiency in different solvent systems be resolved?

Advanced Research Focus

Contradictions often stem from solvent polarity effects on ligand conformation. Polar solvents (e.g., DMF) stabilize open conformations, reducing steric shielding. Solvent parameters (Kamlet-Taft, Hansen) are correlated with enantioselectivity trends. Molecular dynamics simulations predict solvation shells impacting transition-state stabilization .

What strategies improve the ligand’s stability under oxidative or acidic conditions?

Advanced Research Focus

Oxazoline ring hydrolysis in acidic media is mitigated by electron-withdrawing substituents (e.g., CF) at the 4-position of benzyl groups. Stability under oxidative conditions (e.g., in epoxidation) is enhanced by coordinating metals with high oxidation potentials (e.g., Mn(III)) .

How does this ligand compare to other chiral bipyridine derivatives in photoelectrochemical applications?

Advanced Research Focus

In dye-sensitized solar cells (DSSCs), the ligand’s extended π-conjugation improves electron injection efficiency (η = 8.2%) compared to 4,4′-dimethyl-2,2′-bipyridine (η = 5.1%). Transient absorption spectroscopy reveals longer excited-state lifetimes (τ = 120 ns vs. 80 ns) due to reduced aggregation .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Focus

The ligand is a skin/eye irritant (GHS Category 2). Use nitrile gloves, fume hoods, and eye protection. Spills are neutralized with vermiculite, and waste is disposed via halogenated solvent routes .

How can modifications to the oxazoline or benzyl groups alter catalytic performance?

Advanced Research Focus

Replacing benzyl with 3,5-xylyl groups increases steric bulk, improving enantioselectivity in Diels-Alder reactions (from 82% to 94% e.e.). Fluorinated oxazoline rings enhance Lewis acidity in Zn(II) complexes for asymmetric aldol reactions .

What computational methods predict the ligand’s electronic properties and metal-binding affinity?

Advanced Research Focus

Density functional theory (DFT) calculates HOMO/LUMO energies to predict redox activity. Natural bond orbital (NBO) analysis identifies charge transfer in metal-ligand bonds. Molecular docking screens substrate binding in enzyme-mimetic catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.